molecular formula C16H23ClN2O2S B2606676 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2309315-01-1

1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No. B2606676
CAS RN: 2309315-01-1
M. Wt: 342.88
InChI Key: MXODNFQTJVWSDI-UHFFFAOYSA-N
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Description

The compound “1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen atoms . The 2-chlorobenzyl sulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, diazepane derivatives are stable compounds .

Scientific Research Applications

Multicomponent Reaction Synthesis

A two-step approach to synthesize diazepane systems involves a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This process yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, showcasing the compound's utility in creating complex chemical structures (Banfi et al., 2007).

Nanosized N-sulfonated Brönsted Acidic Catalyst

The use of a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions highlights the compound's role in facilitating chemical reactions, leading to products with excellent yields in short reaction times (Goli-Jolodar et al., 2016).

Synthesis of 1,4-Diazepines

Sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from an aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides demonstrates the compound's application in creating diazepine rings under mild conditions (Heo et al., 2020).

Catalysis and Radical Reactions

Donor-substituted diazo reagents, generated in situ from sulfonyl hydrazones, serve as radical precursors for Co(II)-based metalloradical catalysis, illustrating the compound's importance in asymmetric radical cyclopropanation of alkenes. This showcases a protocol utilizing donor-type diazo reagents for efficient and selective chemical transformations (Wang et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as an intermediate in the synthesis of other compounds .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of pharmaceuticals or other organic compounds .

properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S/c17-16-8-2-1-5-14(16)13-22(20,21)19-10-4-9-18(11-12-19)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODNFQTJVWSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

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